Cas no 4241-66-1 (4-Iodobenzene-1-sulfonyl Fluoride)
4-Iodobenzene-1-sulfonyl Fluoride Chemical and Physical Properties
Names and Identifiers
-
- 4-iodobenzenesulfonyl fluoride
- 4-iodobenzene-1-sulfonyl fluoride
- 4-Iodobenzenesulphonyl Fluoride
- AC1L5OK0
- AC1Q6YN8
- AG-K-72634
- AR-1G2922
- CTK1D7926
- NSC30628
- p-iodobenzenesulfonyl fluoride
- 4-Iodophenylsulfonyl fluoride
- 1-(Fluorosulfonyl)-4-iodobenzene
- NE16003
- Z2405313994
- 4-iodobenzene-1-sulfonylfluoride
- DS-015186
- Z1269193258
- ES-2149
- NSC-30628
- E84899
- CS-0133613
- C6H4FIO2S
- EN300-134721
- DTXSID80283238
- SCHEMBL6103050
- MFCD16619640
- 4241-66-1
- AKOS016015398
- 4-iodo-Benzenesulfonyl fluorie
- ATWMMWPERDAQSC-UHFFFAOYSA-N
- 4-Iodobenzene-1-sulfonyl Fluoride
-
- Inchi: 1S/C6H4FIO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H
- InChI Key: ATWMMWPERDAQSC-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)S(=O)(=O)F
Computed Properties
- Exact Mass: 285.89562
- Monoisotopic Mass: 285.89608 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 42.5
- Molecular Weight: 286.06
Experimental Properties
- PSA: 34.14
- LogP: 3.03020
4-Iodobenzene-1-sulfonyl Fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-134721-100mg |
4-iodobenzene-1-sulfonyl fluoride |
4241-66-1 | 95.0% | 100mg |
$202.0 | 2022-02-28 | |
| Enamine | EN300-134721-250mg |
4-iodobenzene-1-sulfonyl fluoride |
4241-66-1 | 95.0% | 250mg |
$289.0 | 2022-02-28 | |
| Enamine | EN300-134721-500mg |
4-iodobenzene-1-sulfonyl fluoride |
4241-66-1 | 95.0% | 500mg |
$479.0 | 2022-02-28 | |
| Enamine | EN300-134721-1000mg |
4-iodobenzene-1-sulfonyl fluoride |
4241-66-1 | 95.0% | 1g |
$613.0 | 2022-02-28 | |
| Enamine | EN300-134721-2500mg |
4-iodobenzene-1-sulfonyl fluoride |
4241-66-1 | 95.0% | 2500mg |
$1202.0 | 2022-02-28 | |
| Enamine | EN300-134721-5000mg |
4-iodobenzene-1-sulfonyl fluoride |
4241-66-1 | 95.0% | 5g |
$1779.0 | 2022-02-28 | |
| Enamine | EN300-134721-10000mg |
4-iodobenzene-1-sulfonyl fluoride |
4241-66-1 | 95.0% | 10g |
$2638.0 | 2022-02-28 | |
| TRC | I707475-10mg |
4-Iodobenzene-1-sulfonyl Fluoride |
4241-66-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I707475-50mg |
4-Iodobenzene-1-sulfonyl Fluoride |
4241-66-1 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | I707475-100mg |
4-Iodobenzene-1-sulfonyl Fluoride |
4241-66-1 | 100mg |
$ 295.00 | 2022-06-04 |
4-Iodobenzene-1-sulfonyl Fluoride Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 4-Iodobenzene-1-sulfonyl Fluoride
Comprehensive Guide to 4-Iodobenzene-1-sulfonyl Fluoride (CAS No. 4241-66-1): Properties, Applications, and Innovations
4-Iodobenzene-1-sulfonyl fluoride (CAS No. 4241-66-1) is a specialized organoiodine compound with significant relevance in modern organic synthesis and pharmaceutical research. This compound, characterized by its unique sulfonyl fluoride and iodo-substituted benzene structure, has garnered attention for its versatile reactivity and applications in click chemistry, bioconjugation, and drug discovery. Below, we explore its properties, synthetic utility, and emerging trends in scientific applications.
The molecular formula of 4-iodobenzene-1-sulfonyl fluoride is C6H4IFO2S, with a molecular weight of 286.06 g/mol. Its structure combines a sulfonyl fluoride group (–SO2F) at the 1-position and an iodine substituent at the 4-position of the benzene ring. This arrangement enables selective reactivity, making it a valuable electrophilic reagent in SuFEx (Sulfur Fluoride Exchange) reactions—a cutting-edge methodology popularized by Nobel laureate K. Barry Sharpless for modular molecular assembly.
In recent years, sulfonyl fluoride-based compounds like CAS 4241-66-1 have become pivotal in proteomics and chemical biology. Researchers leverage its ability to form stable covalent bonds with amino acid residues (e.g., tyrosine, lysine) for target identification and activity-based protein profiling (ABPP). This aligns with the growing demand for precision medicine tools and covalent drug design, addressing queries like "How do sulfonyl fluorides improve drug targeting?" or "What are the latest advances in ABPP reagents?"—frequent topics in Google Scholar and PubMed searches.
From a synthetic perspective, 4-iodobenzene-1-sulfonyl fluoride serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to its iodoarene moiety. Its compatibility with palladium catalysis allows the construction of biaryl sulfonyl fluorides—key intermediates for agrochemicals and material science. Industry professionals often search for "iodobenzene sulfonyl fluoride derivatives in catalysis" or "SuFEx-compatible building blocks," reflecting its interdisciplinary appeal.
Environmental and safety considerations are also critical. While not classified as hazardous under standard guidelines, proper handling of CAS 4241-66-1 requires adherence to laboratory safety protocols. Its stability under ambient conditions and compatibility with green chemistry principles (e.g., low waste generation in SuFEx) make it attractive for sustainable research—addressing trending queries like "eco-friendly sulfonylating agents".
In summary, 4-iodobenzene-1-sulfonyl fluoride (CAS No. 4241-66-1) exemplifies the convergence of synthetic innovation and biomedical utility. Its role in covalent inhibitor development, materials engineering, and high-throughput screening positions it as a cornerstone reagent in 21st-century chemistry. For researchers exploring next-generation functional materials or therapeutic agents, this compound offers a robust platform for discovery.
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